molecular formula C18H17F4N3O3 B1139212 VT-464 racemate CAS No. 1375603-36-3

VT-464 racemate

货号 B1139212
CAS 编号: 1375603-36-3
分子量: 399.34
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VT-464 racemate, also known as Seviteronel racemate, is the racemate form of Seviteronel (VT-464). It is a non-steroidal compound that has been found to lead to the reduction of androgen through acting as a human CYP17 lyase inhibitor . The IC50 value is 69 nM .


Molecular Structure Analysis

The molecular formula of VT-464 racemate is C18H17F4N3O3 and its molecular weight is 399.34 . The IUPAC name is 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol .


Chemical Reactions Analysis

VT-464 racemate acts as a potent inhibitor of the enzyme CYP17 lyase . This enzyme is involved in the biosynthesis of androgens. By inhibiting this enzyme, VT-464 racemate reduces the production of androgens .


Physical And Chemical Properties Analysis

VT-464 racemate is a powder . It has a solubility of 10 mM in DMSO . More detailed physical and chemical properties might be available in specialized chemical databases.

科学研究应用

Anticancer Activity in Prostate and Breast Cancer Models

VT-464 has been studied for its potential as an anticancer agent, particularly in castrate-resistant prostate cancer (CRPC) and breast cancer. Studies have shown that VT-464, a nonsteroidal CYP17A1 inhibitor with 17,20-lyase selectivity, demonstrates greater suppression of the androgen receptor (AR) axis compared to abiraterone, suggesting its efficacy in CRPC models. In vitro and in vivo models have indicated a significant decrease in tumor growth and serum PSA levels when treated with VT-464 (Toren et al., 2014). Additionally, VT-464 has shown effectiveness in preventing the proliferation of both ER-positive and ER-negative breast cancer cell lines in vitro and has significantly inhibited tumor growth in tamoxifen-resistant breast cancer models, supporting its development as a therapy for AR-positive breast cancer (Ellison et al., 2016).

Targeting CYP17A1 Lyase in CRPC

Another study on VT-464 emphasized its role in inhibiting adrenal and intratumoral androgen biosynthesis in CRPC. VT-464 selectively inhibits CYP17A1 lyase without affecting cortisol levels, offering a potential advantage over other treatments that require prednisone supplementation. This characteristic of VT-464 has been observed to effectively reduce AR signaling and tumor volume in CRPC patient-derived xenograft models (Maity et al., 2016).

Phase Studies in CRPC Patients

Clinical phase studies of VT-464 have been conducted to assess its safety, tolerability, and efficacy in CRPC patients. These studies involved treatment-naive and treatment-failure patients, evaluating pharmacokinetics, tumor responses, and PSA and testosterone decreases. Preliminary results from these studies have shown promising responses in patients treated with VT-464, including decreases in PSA levels and tumor responses (Nordquist et al., 2016).

In Vitro Activity in Prostate Cancer Xenograft Models

VT-464 has also been evaluated in prostate cancer xenograft models. It exhibited dose-dependent growth inhibition and significantly reduced tumor growth compared to abiraterone acetate. These results suggest the potential of VT-464 in the treatment of prostate cancer (Figg et al., 2012).

属性

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VT-464 racemate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VT-464 racemate
Reactant of Route 2
Reactant of Route 2
VT-464 racemate
Reactant of Route 3
Reactant of Route 3
VT-464 racemate
Reactant of Route 4
Reactant of Route 4
VT-464 racemate
Reactant of Route 5
Reactant of Route 5
VT-464 racemate
Reactant of Route 6
VT-464 racemate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。